molecular formula C22H17N7O6S B14689565 Alizarol Brown EB CAS No. 25747-14-2

Alizarol Brown EB

Cat. No.: B14689565
CAS No.: 25747-14-2
M. Wt: 507.5 g/mol
InChI Key: VMKWPUCCYMSOEA-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions for mordant dyes, it likely belongs to the family of azo-based dyes modified with hydroxyl and sulfonic acid groups for metal chelation. Such dyes are typically used in textile industries for binding to fibers via metal mordants (e.g., chromium or aluminum) .

Properties

CAS No.

25747-14-2

Molecular Formula

C22H17N7O6S

Molecular Weight

507.5 g/mol

IUPAC Name

5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C22H17N7O6S/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35/h1-11,30H,23-24H2,(H,33,34,35)

InChI Key

VMKWPUCCYMSOEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alizarol Brown EB typically involves the reaction of alizarin with various aromatic amines under controlled conditions. The process begins with the nitration of alizarin, followed by reduction to form the corresponding amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves multiple steps, including nitration, reduction, diazotization, and coupling, each requiring specific conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alizarol Brown EB undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye chemistry.

    Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless and can be used in various applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products: The major products formed from these reactions include various substituted anthraquinones and their derivatives, which have applications in dyeing and pigmentation .

Scientific Research Applications

Alizarol Brown EB has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Alizarol Brown EB exerts its effects is primarily through its interaction with cellular components. The dye binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s planar structure, which allows it to intercalate between base pairs in DNA. Additionally, the dye can generate reactive oxygen species under light exposure, leading to cellular damage and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key features of Alizarol Brown G and PG, which are representative of the Alizarol Brown series:

Property Alizarol Brown G (Mordant Brown 18) Alizarol Brown PG (Mordant Brown 40)
CAS Number 5850-12-4 6369-32-0
Molecular Formula C₁₉H₁₁N₅Na₂O₈S C₂₃H₁₅N₃Na₂O₆S
Core Structure Two azo groups linked to nitro- and sulfophenyl substituents Single azo group linked to a naphthalene ring with hydroxy, sulfonic acid, and phenylamino groups
Functional Groups -NO₂ (nitro), -SO₃H (sulfonic acid), -OH (hydroxyl) -SO₃H (sulfonic acid), -OH (hydroxyl), -NHPh (phenylamino)
Solubility Water-soluble (disodium salt) Water-soluble (disodium salt)

Research Findings

  • Synthetic Methods: Analogous azo dyes (e.g., 2-aminothiazole-incorporated azo compounds) are synthesized via diazotization and coupling reactions, similar to Alizarol Brown variants . Copper catalysts and sodium ascorbate are often used to optimize yield and purity .
  • Quality Control: The Alizarol test (unrelated to the dyes but sharing the "Alizarol" prefix) is a milk quality assay using alizarin as a pH indicator.

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